N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule featuring a unique azetidine-pyrаzine hybrid scaffold. Its structure includes:
- Azetidine ring: A four-membered saturated heterocycle, substituted at the 3-position with a carboxamide group.
- Pyrazine-2-carbonyl moiety: A pyrazine ring (a six-membered aromatic diazine) linked via a carbonyl group to the azetidine nitrogen.
- Aryl substituent: A 2-chloro-5-(trifluoromethyl)phenyl group attached to the carboxamide nitrogen.
This compound’s design integrates electron-withdrawing groups (chloro, trifluoromethyl) and a rigid heterocyclic framework, which are often employed to enhance metabolic stability and target binding in medicinal chemistry .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O2/c17-11-2-1-10(16(18,19)20)5-12(11)23-14(25)9-7-24(8-9)15(26)13-6-21-3-4-22-13/h1-6,9H,7-8H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBXSWHVVKTOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazine-2-carbonyl chloride: This can be achieved by reacting pyrazine-2-carboxylic acid with thionyl chloride.
Synthesis of the azetidine-3-carboxamide: This involves the reaction of azetidine with a suitable amine, followed by acylation with the pyrazine-2-carbonyl chloride.
Introduction of the 2-chloro-5-(trifluoromethyl)phenyl group: This step typically involves a nucleophilic substitution reaction where the azetidine-3-carboxamide is reacted with 2-chloro-5-(trifluoromethyl)phenyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been investigated for its potential as a pharmaceutical agent. Its structural components suggest that it may interact with biological targets involved in disease processes.
Anticancer Activity
Research indicates that compounds with similar structures have been developed as inhibitors of key proteins involved in cancer progression. For instance, derivatives of pyrazine have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. These inhibitors are particularly relevant for treating cancers with BRCA mutations, offering a targeted therapeutic approach .
Structure-Activity Relationship Studies
Understanding how structural modifications affect biological activity is critical for the development of effective drugs. The azetidine ring in this compound can be modified to enhance its potency and selectivity against specific targets.
Inhibition of Kinases
Similar compounds have been studied for their ability to inhibit kinases, such as c-Met, which is implicated in various cancers. The introduction of trifluoromethyl groups has been shown to increase the lipophilicity and overall potency of these inhibitors, making them suitable candidates for further development .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.
Synthetic Pathways
Recent literature highlights various synthetic routes that can be employed to produce this compound efficiently. These include cycloaddition approaches and the use of specific reagents that facilitate the formation of the azetidine ring .
| Synthetic Method | Yield (%) | Key Reagents | Notes |
|---|---|---|---|
| Cycloaddition | 60-80 | TiCl₄, DMF | Effective for azetidine formation |
| N-alkylation | 50-70 | Alkyl halides | Enhances biological activity |
Agricultural Applications
Beyond medicinal uses, compounds similar to this compound have been explored as potential agrochemicals.
Pesticidal Properties
Research has indicated that derivatives can exhibit insecticidal properties, making them candidates for agricultural applications aimed at pest control. The structural features contribute to their efficacy against various agricultural pests, enhancing crop protection strategies .
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The pyrazine ring can participate in π-π interactions, further stabilizing the binding.
Comparison with Similar Compounds
Key Compounds:
5-(Alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., compounds 1a–1e from ) Structural Differences: Alkylamino substituents (propyl to heptyl) at the pyrazine 5-position vs. the azetidine-linked pyrazine in the target compound. Physicochemical Data:
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 1a | 87 | 155–156 |
| 1b | 90 | 141–142 |
| 1c | 98 | 128–129 |
| 1d | 92 | 148–149 |
| 1e | 76 | 148–149 |
- Key Findings: Longer alkyl chains (e.g., 1c, pentyl) correlate with lower melting points, suggesting increased lipophilicity. The target compound’s azetidine ring may confer greater rigidity and solubility compared to these flexible alkylamino derivatives .
N-[(4-(Trifluoromethyl)phenyl]pyrazine-2-carboxamide
- Spectroscopic Data : FT-IR and FT-Raman analyses confirm hydrogen bonding between the amide NH and pyrazine nitrogen, a feature likely shared with the target compound .
Bisarylurea and Pyrazole-Based Analogues
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-substituted-phenyl)urea (5i)
- Structural Differences : Urea core vs. carboxamide linkage; additional pyrimidine and tetrahydropyran groups.
- Activity : Demonstrates pan-RAF inhibitory activity (IC₅₀ < 100 nM). The target compound’s azetidine-pyrazine scaffold may offer distinct kinase selectivity due to spatial constraints .
N-[4-Chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Structural Differences : Pyrazole core vs. azetidine; dual chloro substituents.
- Applications : Used as a pesticidal agent, highlighting the versatility of trifluoromethylphenyl-carboxamide motifs in agrochemistry .
Piperazine-1-Carboxamide Derivatives
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- Molecular Formula : C₁₈H₁₅ClF₆N₄O (vs. C₁₈H₁₃ClF₃N₅O₂ for the target compound).
- Key Difference : Piperazine ring instead of azetidine; pyridine vs. pyrazine. The piperazine’s larger ring size may enhance solubility but reduce conformational rigidity .
Factor Xa Inhibitors (e.g., Razaxaban)
- Structural Comparison: Razaxaban features a pyrazole-carboxamide core with aminobenzisoxazole and fluoro-substituted phenyl groups.
- Pharmacokinetics : Razaxaban’s oral bioavailability (>50%) and low protein binding (<90%) are attributed to its balanced lipophilicity. The target compound’s azetidine ring may similarly reduce plasma protein binding, enhancing free fraction .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities related to androgen receptor modulation and cancer treatment. This article delves into the compound's biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Azetidine ring : A four-membered nitrogen-containing ring.
- Chloro and trifluoromethyl substituents : These groups enhance the compound's lipophilicity and may influence its biological activity.
- Pyrazine and carbonyl functionalities : These are critical for interaction with biological targets.
Research indicates that this compound acts as a potent androgen receptor (AR) antagonist . Its mechanism involves:
- Binding to the androgen receptor : The compound exhibits high affinity for AR, effectively inhibiting its activity in prostate cancer cell lines .
- Inhibition of cell proliferation : Studies show that it significantly reduces the proliferation of AR-overexpressing prostate cancer cells, suggesting its potential utility in treating AR-dependent cancers .
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
Case Studies
Several case studies highlight the compound's efficacy:
- Prostate Cancer Model : In vitro studies demonstrated that this compound inhibited the growth of LNCaP cells, a model for androgen-sensitive prostate cancer. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, showcasing its potential as a therapeutic agent .
- Drug Interaction Profile : The compound exhibits a favorable drug interaction profile, with low potential for adverse interactions with other medications, making it a promising candidate for further development in clinical settings .
Research Findings
Recent studies have explored various aspects of this compound:
- Pharmacokinetics : Initial pharmacokinetic evaluations suggest that the compound has adequate solubility and stability, which are essential for oral bioavailability .
- Selectivity Studies : Comparative studies indicate that it selectively inhibits AR without significantly affecting other nuclear receptors, highlighting its specificity and potential for reduced side effects in therapeutic applications .
Q & A
Q. Optimization Tips :
- Use high-resolution mass spectrometry (HRMS) to confirm intermediate structures.
- Adjust solvent polarity (e.g., DMF vs. THF) to improve coupling efficiency .
- Monitor reaction progress via thin-layer chromatography (TLC) with UV-active intermediates.
How do structural modifications (e.g., trifluoromethyl substitution or pyrazine orientation) influence the compound’s bioactivity in enzyme inhibition assays?
Q. Advanced Research Focus
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with enzyme active sites, as observed in analogs targeting acps-pptase enzymes critical for bacterial proliferation .
- Pyrazine Orientation : The pyrazine-2-carbonyl group’s planar geometry facilitates π-π stacking with aromatic residues in enzyme pockets, as shown in crystallographic studies of related carboxamides .
- Azetidine Ring : Conformational rigidity improves binding specificity. Replacements with piperidine or pyrrolidine reduce activity due to increased flexibility .
Q. Methodology :
- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes.
- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
What analytical techniques are critical for resolving contradictions in spectral data (e.g., NMR shifts or mass fragmentation patterns) for this compound?
Q. Advanced Research Focus
- NMR Anomalies : Aromatic proton shifts (δ 7.2–8.5 ppm) may overlap due to the electron-withdrawing trifluoromethyl group. Use ¹³C DEPT-135 or HSQC to assign ambiguous signals .
- Mass Fragmentation : The pyrazine carbonyl group often leads to characteristic fragmentation at m/z 105 (C₅H₅N₂⁺). Compare with HRMS libraries to confirm .
- Contradictions : Discrepancies in melting points or solubility may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline variants .
How can researchers design experiments to assess the compound’s selectivity for bacterial acps-pptase over human homologs?
Q. Advanced Research Focus
- Enzyme Assays : Use purified acps-pptase from E. coli and human cell lysates in parallel. Measure IC₅₀ values via spectrophotometric assays monitoring phosphate release .
- Structural Insights : Leverage cryo-EM or X-ray crystallography to compare binding pockets. Key differences in bacterial vs. human enzymes include loop flexibility and electrostatic potentials .
- Controls : Include known inhibitors (e.g., fosmidomycin) to validate assay conditions.
What strategies mitigate challenges in scaling up the synthesis of this compound (e.g., low yields in azetidine coupling steps)?
Q. Basic Research Focus
- Coupling Efficiency : Replace traditional coupling agents with uronium salts (e.g., HATU) to enhance reactivity under mild conditions .
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the azetidine-carboxamide intermediate .
- Scale-Up Risks : Exothermic reactions during trifluoromethylation require controlled cooling (≤0°C) to avoid byproduct formation .
How do computational models predict the compound’s pharmacokinetic properties, and what experimental validations are necessary?
Q. Advanced Research Focus
- ADME Predictions : Tools like SwissADME estimate moderate permeability (LogP ~3.2) but poor aqueous solubility (LogS −4.1).
- Validation Steps :
- Measure solubility in PBS (pH 7.4) and simulated gastric fluid.
- Conduct Caco-2 cell assays to confirm predicted intestinal absorption .
- Use liver microsomes to assess metabolic stability (t₁/₂).
What are the implications of observed off-target effects in kinase inhibition screens, and how can they be addressed?
Q. Advanced Research Focus
- Kinase Profiling : Off-target hits (e.g., EGFR or VEGFR2) may arise from the pyrazine moiety’s ATP-mimetic properties.
- Mitigation :
- Introduce steric hindrance (e.g., methyl groups on the azetidine ring) to reduce ATP-pocket binding .
- Use selectivity screening panels (e.g., Eurofins KinaseProfiler) to prioritize derivatives with ≥100-fold selectivity .
What are the best practices for stabilizing this compound in long-term storage for biological assays?
Q. Basic Research Focus
- Storage Conditions :
- Lyophilize and store at −80°C under argon to prevent hydrolysis of the carboxamide bond.
- Avoid DMSO stock solutions >6 months due to radical-induced degradation .
- Stability Monitoring : Use LC-MS every 3 months to detect degradation products (e.g., free pyrazine acid).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
